molecular formula C25H11NO5 B13130805 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 70654-96-5

18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B13130805
CAS No.: 70654-96-5
M. Wt: 405.4 g/mol
InChI Key: CKXUJYSENMCNSX-UHFFFAOYSA-N
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Description

18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound belonging to the class of quinoxalines . This compound is characterized by its intricate heptacyclic structure, which includes multiple fused rings and heteroatoms, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar compounds to 18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone include other quinoxaline derivatives and heptacyclic compounds. These compounds share structural similarities but differ in their functional groups and specific ring configurations. Examples include:

These comparisons highlight the uniqueness of 18-methyl-7-oxa-18-azaheptacyclo[146222,503,1204,9013,23

Properties

IUPAC Name

18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H11NO5/c1-26-22(27)14-6-2-10-12-4-8-16-21-17(25(30)31-24(16)29)9-5-13(19(12)21)11-3-7-15(23(26)28)20(14)18(10)11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXUJYSENMCNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H11NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318741
Record name 9-Methyl-1H-[2]benzopyrano[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70654-96-5
Record name 1H-2-Benzopyrano[6′,5′,4′:10,5,6]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetrone, 9-methyl-
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Record name NSC334706
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Record name 9-Methyl-1H-[2]benzopyrano[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetrone
Source EPA DSSTox
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Record name 1H-2-Benzopyrano[6',5',4':10,5,6]anthra[2,1,9-def]isoquinoline-1,3,8,10(9H)-tetrone, 9-methyl
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